Adenosine-5'-triphosphate

Description

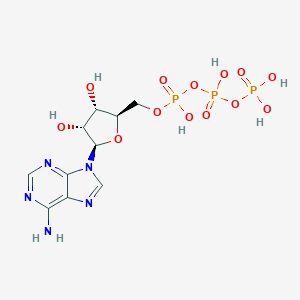

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHQWZAMYRWXGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

987-65-5, 11016-17-4 | |

| Record name | Triphosadenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adenosine 5'-(tetrahydrogen triphosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-Phycoerythrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanisms of Adenosine 5 Triphosphate Biosynthesis

Central Pathways of Cellular Adenosine-5'-triphosphate (B57859) Generation

The central pathways for ATP generation are fundamental to cellular metabolism, ensuring a continuous supply of energy for various biological processes. These pathways involve the breakdown of organic fuel molecules like glucose, fatty acids, and some amino acids. britannica.com

Glycolysis is a metabolic pathway that breaks down glucose into pyruvate (B1213749) and generates energy. nih.gov This process occurs in the cytoplasm of cells under both aerobic and anaerobic conditions. nih.govwikipedia.org It is the first step in cellular respiration but also functions as a standalone anaerobic energy source. nih.gov The net result of glycolysis is the production of two ATP molecules, two NADH molecules, and two pyruvate molecules per molecule of glucose. nih.gov

The ATP produced during glycolysis is a result of substrate-level phosphorylation. doubtnut.com This process involves the direct transfer of a phosphoryl (PO3) group from a high-energy substrate to Adenosine (B11128) Diphosphate (B83284) (ADP) to form ATP. wikipedia.orgyoutube.com Unlike oxidative phosphorylation, this method provides a quicker, though less efficient, source of ATP that is independent of external electron acceptors. wikipedia.org

Glycolysis is divided into two main phases:

The Investment Phase: In this initial phase, two ATP molecules are consumed to phosphorylate a glucose molecule, which is then split into two three-carbon sugar molecules. nih.gov

The Payoff Phase: In this second phase, the two three-carbon molecules undergo a series of reactions that result in the production of four ATP molecules and two NADH molecules. nih.govnih.gov The two key steps where substrate-level phosphorylation occurs are catalyzed by the enzymes phosphoglycerate kinase and pyruvate kinase. wikipedia.orgyoutube.comnih.gov

The net yield of ATP from glycolysis is therefore two molecules (four produced minus two consumed). wikipedia.org

| Glycolysis Phase | ATP Consumed | ATP Produced | NADH Produced | Net ATP |

| Investment Phase | 2 | 0 | 0 | -2 |

| Payoff Phase | 0 | 4 | 2 | +4 |

| Total | 2 | 4 | 2 | +2 |

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is the second stage of cellular respiration and a central hub of metabolism. britannica.comnih.gov It occurs in the mitochondrial matrix of eukaryotic cells and the cytoplasm of prokaryotic cells. wikipedia.orglibretexts.org The primary function of the TCA cycle is to complete the oxidation of acetyl-CoA, which is derived from carbohydrates, fats, and proteins, into carbon dioxide. britannica.comwikipedia.orglibretexts.org

While the TCA cycle directly produces only one molecule of ATP (or an equivalent, Guanosine Triphosphate - GTP) per turn through substrate-level phosphorylation, its main contribution to ATP synthesis is the production of high-energy electron carriers. britannica.comwikipedia.org For each acetyl-CoA that enters the cycle, it generates:

Three molecules of NADH

One molecule of FADH2 wikipedia.orgnews-medical.net

These reduced coenzymes, NADH and FADH2, are crucial precursors for oxidative phosphorylation, where they will donate their electrons to the electron transport chain to generate a large amount of ATP. britannica.comwikipedia.org Therefore, the TCA cycle is intrinsically linked to oxygen consumption and the significant production of ATP that occurs in the final stage of aerobic respiration. nih.gov

| Molecule | Produced per Acetyl-CoA | Produced per Glucose Molecule (2 Acetyl-CoA) |

| NADH | 3 | 6 |

| FADH2 | 1 | 2 |

| ATP/GTP | 1 | 2 |

| CO2 | 2 | 4 |

Oxidative phosphorylation is the metabolic pathway where cells use enzymes to oxidize nutrients, releasing chemical energy to produce ATP. wikipedia.org It is the final and most significant energy-yielding stage of cellular respiration, responsible for producing the majority of ATP in aerobic organisms. abcam.comnih.gov This process takes place on the inner mitochondrial membrane in eukaryotes and the plasma membrane in prokaryotes. abcam.comwikipedia.org

The process consists of two interconnected components:

The Electron Transport Chain (ETC): Electrons from NADH and FADH2 (generated during glycolysis and the TCA cycle) are transferred through a series of protein complexes embedded in the inner mitochondrial membrane. wikipedia.orgkhanacademy.org As electrons move through the chain, energy is released and used to pump protons (H+) from the mitochondrial matrix into the intermembrane space. abcam.comkhanacademy.org

Chemiosmosis: The pumping of protons creates an electrochemical gradient, also known as the proton-motive force, across the inner mitochondrial membrane. khanacademy.orgntu.edu.tw This gradient stores potential energy. Protons flow back down their concentration gradient into the matrix through an enzyme complex called ATP synthase. abcam.comwikipedia.org The energy from this proton flow drives ATP synthase to catalyze the synthesis of ATP from ADP and inorganic phosphate (B84403) (Pi). wikipedia.orgkhanacademy.org

The complete oxidation of one glucose molecule yields approximately 30-32 ATP molecules through the combined processes of glycolysis, the TCA cycle, and oxidative phosphorylation. abcam.com

In photosynthetic organisms like plants, a similar process called photophosphorylation occurs in the chloroplasts. ntu.edu.tw It also involves an electron transport chain and chemiosmosis to generate ATP. However, the initial energy source is light, which is used to oxidize water, rather than the chemical energy from the breakdown of organic molecules. ntu.edu.tw

Beyond the central pathways of cellular respiration, cells possess specialized systems for rapid or alternative ATP production, which are crucial under specific physiological conditions.

The phosphagen system, also known as the ATP-CP system, is the most rapid source of ATP for muscle contraction. calstate.eduoxfordreference.com This anaerobic system utilizes high-energy phosphate compounds called phosphagens, with creatine (B1669601) phosphate (also known as phosphocreatine) being the key phosphagen in vertebrates. calstate.edubioninja.com.au

The system operates through a single-step chemical reaction catalyzed by the enzyme creatine kinase. calstate.edu When muscle ATP levels decline during intense exercise, creatine phosphate donates its phosphate group to ADP, rapidly regenerating ATP. calstate.edubioninja.com.au

Creatine Phosphate + ADP ↔ Creatine + ATP

This system is essential at the beginning of any physical activity and during short-duration, high-intensity exercises like sprinting or heavy weightlifting, lasting for about 5-12 seconds. calstate.edubioninja.com.auacefitness.org Although it generates ATP very quickly, the amount of creatine phosphate stored in the muscle is limited, so this energy source is depleted rapidly. nih.govcalstate.edu

Beta-oxidation is the catabolic process by which fatty acid molecules are broken down in the mitochondria to generate acetyl-CoA, NADH, and FADH2. wikipedia.orgwikipedia.org This pathway is a major source of energy, particularly during fasting or prolonged exercise when glucose levels are low. nih.gov Each cycle of beta-oxidation shortens the fatty acid chain by two carbon atoms and produces one molecule of acetyl-CoA, one NADH, and one FADH2. wikipedia.orgnih.gov The acetyl-CoA enters the TCA cycle, while the NADH and FADH2 are used by the electron transport chain to produce large quantities of ATP via oxidative phosphorylation. wikipedia.orgwikipedia.org The complete oxidation of a single long-chain fatty acid can yield dozens of ATP molecules. wikipedia.org

Ketosis is a metabolic state where the body uses fat for fuel, producing ketone bodies. nih.gov When glucose is scarce, such as during prolonged fasting or a very low-carbohydrate diet, the liver ramps up beta-oxidation, producing a large amount of acetyl-CoA. mosaicdx.com This excess acetyl-CoA is converted into ketone bodies (acetoacetate and 3-hydroxybutyrate). mosaicdx.com These ketone bodies are then released into the bloodstream and can be used as an alternative fuel source by extrahepatic tissues like the brain, heart, and skeletal muscle. wikipedia.orgmosaicdx.com Within these tissues, ketone bodies are converted back to acetyl-CoA, which then enters the TCA cycle for ATP production. nih.govmosaicdx.com The oxidation of ketone bodies can generate a significant amount of ATP; for example, one molecule of acetoacetate (B1235776) can yield about twenty-two ATP molecules. nih.gov

Regulation of this compound Synthesis Pathways

Regulation of Mitochondrial this compound Synthase Complex

Transcriptional and Post-Transcriptional Regulation

While the genes encoding the subunits of ATP synthase are often considered housekeeping genes with constitutive transcription, there is evidence for coordinated transcriptional control. nih.gov Studies have identified common cis-elements in the upstream regions of genes for several enzymes related to ATP synthesis, suggesting a coordinated transcriptional response to cellular signals. nih.gov The expression of ATP synthase components is also tissue-specific, with higher levels found in tissues with high energy demands, such as skeletal muscle and the heart. researchgate.net

Regulation by Interacting Proteins and Ions

The activity of the mitochondrial ATP synthase is dynamically modulated by several interacting proteins and ions.

ATPase Inhibitory Factor 1 (IF1): This protein is a key physiological inhibitor of the ATP synthase. cam.ac.ukfrontiersin.org Under conditions of low mitochondrial membrane potential, such as during ischemia, IF1 binds to the ATP synthase to prevent the wasteful hydrolysis of ATP. cam.ac.ukportlandpress.com The binding of IF1 is pH-dependent, being favored at a pH below 6.7, and its inhibitory activity can be regulated by phosphorylation. cam.ac.ukfrontiersin.org

Calcium (Ca2+): Mitochondrial calcium plays a crucial role in stimulating ATP production to meet increased energy demands, such as during muscle contraction. nih.govnih.gov One proposed mechanism for this is through a protein called the calcium binding ATPase inhibitor (CaBI), which is thought to interact with the ATP synthase in a calcium-dependent manner to promote ATP synthesis. nih.gov

Post-Translational Modifications

The ATP synthase complex is subject to a variety of post-translational modifications (PTMs) that can alter its activity and function. nih.govresearchgate.netresearchgate.net These modifications provide a rapid and reversible means of regulating the enzyme in response to cellular signals.

| Modification | Affected Subunit(s) | Observed Effect/Implication |

| Phosphorylation | α, β, γ, δ | Can modulate enzyme activity and has been implicated in conditions like type 2 diabetes and heart failure. nih.govresearchgate.net |

| Acetylation | Multiple subunits | A prevalent modification with diverse potential biological roles that are still being investigated. researchgate.net |

| S-Nitrosylation | α subunit | Provides a direct link between the ATP synthase complex and nitric oxide signaling. nih.gov |

| Trimethylation | Not specified | The functional implication of this modification in health and disease is not yet understood. researchgate.net |

| Tryptophan Oxidation | Not specified | A type of oxidative modification that can occur on the enzyme complex. nih.gov |

| Nitration | Not specified | Mitochondria contain a significant proportion of nitro-tyrosine modified proteins. researchgate.net |

Allosteric Regulation and Inhibition

The catalytic activity of ATP synthase is also subject to allosteric regulation by various small molecules and a range of inhibitory compounds, which have been instrumental in studying its function. portlandpress.compatsnap.com

| Inhibitor | Binding Site/Mechanism of Action |

| Aurovertin B | Binds to the β subunit, acting as an uncompetitive inhibitor of ATPase activity. portlandpress.comnih.gov |

| Efrapeptin | A peptide antibiotic that binds to a unique site in the central cavity of the F1 domain, preventing the βE-subunit from closing and binding nucleotides. portlandpress.comnih.gov |

| Oligomycin (B223565) | Binds to the F0 subunit, blocking the proton channel and thereby inhibiting ATP synthesis. patsnap.com |

| Resveratrol | A phytopolyphenol that binds between the γ and βTP subunits, appearing to obstruct the rotation of the γ subunit. nih.gov |

| Bedaquiline | Targets the c subunit of bacterial ATP synthases, blocking ATP synthesis. patsnap.comnih.gov |

| Bz-423 | Binds to the oligomycin sensitivity conferring protein (OSCP) subunit, causing a conformational change that inhibits the enzyme. nih.govnih.gov |

| Citreoviridin | A mycotoxin that inhibits mitochondrial ATPase activity by binding to the β subunit at a site distinct from aurovertin. nih.gov |

| Genistein | Inhibits both ATP hydrolysis and synthesis, likely by targeting the F0 domain. nih.gov |

Interplay with Cellular Energy Status and Homeostasis

The Role of the ATP/ADP Ratio

The ratio of ATP to Adenosine-5'-diphosphate (ADP) is a key indicator of the cell's energy state and a crucial regulator of metabolic pathways. nih.gov A high ATP/ADP ratio signifies a high energy state, which in turn signals to inhibit ATP-producing pathways like glycolysis and the citric acid cycle. nih.govwikipedia.org Conversely, a low ATP/ADP ratio (or a high ADP concentration) indicates a low energy state and stimulates ATP synthesis. nih.govopenstax.org ADP acts as a critical substrate for ATP synthase, and its availability directly influences the rate of ATP production. fiveable.meresearchgate.net

AMP-Activated Protein Kinase (AMPK): The Cellular Energy Sensor

AMP-activated protein kinase (AMPK) is a central player in maintaining cellular energy homeostasis. nih.govwikipedia.org This enzyme acts as a cellular energy sensor, being activated by increases in the AMP/ATP and ADP/ATP ratios, which occur when cellular energy levels are low. nih.govcam.ac.uk Once activated, AMPK orchestrates a metabolic switch: it stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while simultaneously inhibiting anabolic, ATP-consuming processes like the synthesis of lipids, proteins, and carbohydrates. nih.govnih.gov This dual action helps to restore the cellular energy balance. nih.gov

Feedback Regulation and Homeostasis

The maintenance of ATP homeostasis is a dynamic process involving multiple feedback loops. pnas.org High levels of ATP can allosterically inhibit key enzymes in energy-producing pathways, such as phosphofructokinase-1 in glycolysis and citrate (B86180) synthase in the citric acid cycle, thereby reducing the rate of ATP synthesis when the energy supply is sufficient. nih.govwikipedia.orgwikipedia.org This feedback regulation ensures that the production of ATP is tightly coupled to its consumption, preventing both energy deficits and wasteful overproduction. nih.govlibretexts.org The cell employs a sophisticated network of sensory and signaling pathways to continuously monitor its energy state and make precise adjustments to metabolic flux, ensuring a stable and reliable supply of ATP to meet its ever-changing needs. nih.govphysiology.org

Adenosine 5 Triphosphate Hydrolysis and Bioenergetic Coupling

Enzymatic Hydrolysis of Adenosine-5'-triphosphate (B57859) for Energy Release

The release of chemical energy from this compound is primarily achieved through the process of hydrolysis, a catabolic reaction where a water molecule is used to break the phosphoanhydride bonds. wikipedia.org This process is not spontaneous under physiological conditions and requires enzymatic catalysis to proceed at a biologically relevant rate. quora.com

The enzymes that catalyze the hydrolysis of ATP are broadly classified as ATPases. tocris.com These enzymes play a crucial role in ensuring that the energy released is not dissipated as heat but is efficiently coupled to specific cellular functions. jove.com The hydrolysis of ATP typically involves the removal of the terminal phosphate (B84403) group (gamma phosphate), resulting in the formation of Adenosine-diphosphate (ADP) and an inorganic phosphate ion (Pi). wikipedia.orgbyjus.com

ATP + H₂O → ADP + Pᵢ

In some instances, the hydrolysis can proceed further, with the removal of a pyrophosphate (PPi) group, yielding Adenosine-monophosphate (AMP). byjus.com

ATP + H₂O → AMP + PPᵢ

The energy released during ATP hydrolysis stems from the breaking of the high-energy phosphoanhydride bonds. byjus.com While the bonds themselves are strong, the products of the reaction (ADP and Pi) are more stable than the reactants (ATP and water), resulting in a net release of free energy. wikipedia.org This is due to several factors, including the relief of electrostatic repulsion between the negatively charged phosphate groups, increased resonance stabilization of the products, and greater solvation of ADP and Pi compared to ATP. wikipedia.org

The standard free energy change (ΔG°') for the hydrolysis of one mole of ATP to ADP and Pi is approximately -30.5 kJ/mol (-7.3 kcal/mol). libretexts.orglibretexts.org However, under the non-standard physiological conditions within a living cell, the actual free energy change (ΔG) is significantly more negative, estimated to be around -57 kJ/mol (-14 kcal/mol). libretexts.orglibretexts.org

| Reaction | Products | Standard Free Energy Change (ΔG°') | Physiological Free Energy Change (ΔG) |

|---|---|---|---|

| ATP Hydrolysis | ADP + Pᵢ | -30.5 kJ/mol (-7.3 kcal/mol) | ~ -57 kJ/mol (~ -14 kcal/mol) |

| ATP Hydrolysis | AMP + PPᵢ | -45.6 kJ/mol (-10.9 kcal/mol) | Data not readily available |

Mechanisms of Energy Transfer and Coupling to Endergonic Processes

A common strategy for energy coupling involves the transfer of the terminal phosphate group from ATP to another molecule, a process called phosphorylation. jove.combritannica.com This creates a phosphorylated intermediate that is more reactive and at a higher energy state than the original molecule. khanacademy.org The subsequent reaction, which would otherwise be endergonic, can then proceed spontaneously, releasing the phosphate group.

A classic example of this mechanism is the first step of glycolysis, the metabolic pathway for glucose breakdown. libretexts.org The conversion of glucose to glucose-6-phosphate is an endergonic reaction. libretexts.org However, this reaction is coupled with the hydrolysis of ATP. The enzyme hexokinase catalyzes the transfer of a phosphate group from ATP to glucose, forming the more reactive intermediate, glucose-6-phosphate. byjus.com

The two-step process can be summarized as follows:

ATP + Glucose → ADP + Glucose-6-phosphate

Glucose-6-phosphate + Fructose → Sucrose (B13894) + Pᵢ (in the context of sucrose synthesis) khanacademy.org

By creating the phosphorylated intermediate, the cell effectively uses the energy from ATP hydrolysis to drive the synthesis of more complex molecules. khanacademy.org This principle is fundamental to many biosynthetic pathways. quora.com

| Endergonic Process | Phosphorylated Intermediate | Enzyme Example | Overall Outcome |

|---|---|---|---|

| Glucose phosphorylation (Glycolysis) | Glucose-6-phosphate | Hexokinase | Initiation of glucose breakdown for energy extraction |

| Active transport of ions | Phosphorylated transporter protein | Na⁺/K⁺-ATPase | Establishment and maintenance of ion gradients across the cell membrane |

| Synthesis of macromolecules | Phosphorylated precursor molecules | Various synthetases | Formation of complex biological molecules like proteins and nucleic acids |

The binding and subsequent hydrolysis of this compound can induce significant conformational changes in proteins, which is another crucial mechanism for harnessing the chemical energy of ATP to perform mechanical work. nih.gov This is particularly evident in motor proteins and ion pumps.

A prime example is the functioning of the sodium-potassium pump (Na⁺/K⁺-ATPase), a transmembrane protein responsible for establishing and maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. jove.comkhanacademy.org The process involves a cyclical series of conformational changes driven by ATP hydrolysis:

The pump, in its inward-facing conformation, binds intracellular sodium ions.

ATP binds to the pump and is hydrolyzed to ADP and Pi. The phosphate group is transferred to the pump protein, causing a conformational change. jove.com

This phosphorylation-induced conformational change exposes the sodium ions to the outside of the cell, where they are released. khanacademy.org

In its outward-facing conformation, the pump binds extracellular potassium ions.

This binding triggers the dephosphorylation of the pump, causing it to revert to its original inward-facing conformation.

The potassium ions are then released into the cell.

This cycle, powered by the conformational changes induced by ATP binding and hydrolysis, actively transports ions against their concentration gradients, a process vital for nerve impulse transmission and maintaining cellular volume. khanacademy.org

Similarly, in muscle contraction, the binding of ATP to the motor protein myosin causes it to detach from the actin filament. libretexts.org The subsequent hydrolysis of ATP to ADP and Pi "cocks" the myosin head into a high-energy conformation. libretexts.orgreddit.com When the myosin head rebinds to actin, the release of Pi triggers the "power stroke," a conformational change that pulls the actin filament, resulting in muscle contraction. libretexts.org The release of ADP and the binding of a new ATP molecule then allows the cycle to repeat. libretexts.org

Functional Roles of Adenosine 5 Triphosphate in Cellular Processes

Adenosine-5'-triphosphate (B57859) in Intracellular Signal Transduction

Within the cell, ATP is a key player in signal transduction, a process that converts extracellular signals into cellular responses. Its roles are multifaceted, extending from being a fundamental substrate for enzymes central to signaling cascades to triggering the release of other signaling molecules. nih.gov

A primary role of ATP in intracellular signaling is to serve as a substrate for protein kinases. wikipedia.orgaatbio.com Protein kinases are enzymes that catalyze the transfer of the terminal phosphate (B84403) group from an ATP molecule to specific amino acid residues—serine, threonine, or tyrosine—on a substrate protein. acs.orgwikipedia.org This process, known as phosphorylation, is a fundamental mechanism for regulating the activity of a vast number of proteins and enzymes within the cell. nih.gov

The binding of ATP to a protein kinase induces a conformational change that activates the enzyme, enabling it to phosphorylate its target substrate. aatbio.com The energy for this reaction is provided by the hydrolysis of ATP to Adenosine-5'-diphosphate (ADP). aatbio.com Phosphorylation can profoundly alter a protein's function by changing its enzymatic activity, subcellular localization, or its interaction with other proteins. nih.gov

These phosphorylation events often initiate a signaling cascade, where one kinase phosphorylates and activates another kinase, which in turn activates a third, and so on. wikipedia.org A well-known example is the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating cellular processes such as gene expression, cell proliferation, differentiation, and apoptosis. wikipedia.org

| Key Aspect | Description |

| ATP's Role | Donates the terminal phosphate group for phosphorylation. |

| Enzymes | Protein kinases. |

| Process | Phosphorylation of serine, threonine, or tyrosine residues on substrate proteins. |

| Outcome | Regulation of protein activity, leading to the activation of signaling cascades. |

| Example | Mitogen-activated protein kinase (MAPK) cascade. |

ATP also functions as a trigger for the release of various intracellular messengers. nih.gov These messengers are molecules that relay signals from receptors on the cell surface to target molecules inside the cell. The release of these messengers can amplify the initial signal and lead to a widespread cellular response.

The intracellular messengers modulated by ATP-dependent processes are diverse and include hormones, neurotransmitters, and second messengers like calcium ions (Ca²⁺). nih.gov For instance, ATP-dependent processes can influence the release of calcium from intracellular stores, such as the endoplasmic reticulum. nih.gov An increase in cytosolic calcium concentration is a ubiquitous signal that can trigger a multitude of cellular events, including muscle contraction, gene transcription, and cell proliferation. biologists.com

In the context of G-protein coupled receptor (GPCR) signaling, ATP serves as a crucial substrate for the enzyme adenylate cyclase. wikipedia.orgnih.gov GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. wikipedia.org

Upon the binding of a ligand to a GPCR, the associated G-protein is activated. ahajournals.org If the G-protein is a stimulatory G-protein (Gs), its alpha subunit activates adenylate cyclase. teachmephysiology.com Adenylate cyclase then catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. wikipedia.org

cAMP, in turn, can activate other downstream effectors, most notably protein kinase A (PKA). wikipedia.org PKA can then phosphorylate various cellular proteins, thereby regulating a wide range of cellular functions, including metabolism, gene transcription, and cell growth. ahajournals.org This pathway is fundamental to the action of many hormones and neurotransmitters. youtube.com

Extracellular this compound Signaling (Purinergic Signaling)

ATP is not confined to the intracellular environment; it is also released into the extracellular space where it functions as a signaling molecule in a process known as purinergic signaling. nih.gov This form of extracellular communication, mediated by purine nucleotides like ATP, plays a vital role in regulating a broad spectrum of physiological and pathological processes. nih.gov

Cells can release ATP into the extracellular environment through several regulated mechanisms. mdpi.com These include:

Vesicular Exocytosis: In many cell types, including neurons and inflammatory cells, ATP is stored in vesicles and released into the extracellular space via exocytosis. plos.orgnih.gov This process is often triggered by an increase in intracellular calcium concentration and involves the fusion of the ATP-containing vesicle with the plasma membrane. nih.gov A specific vesicular nucleotide transporter (VNUT) is responsible for loading ATP into these vesicles. nih.govresearchgate.net

ABC Transporters: ATP-binding cassette (ABC) transporters are a family of transmembrane proteins that utilize the energy of ATP hydrolysis to transport various substrates across cellular membranes. Some members of this family are implicated in the release of ATP into the extracellular space.

Hemichannels: Hemichannels are channels in the plasma membrane that can allow the passage of ions and small molecules, including ATP, between the cytoplasm and the extracellular environment. mdpi.com Two main families of proteins form these channels:

Connexins: These proteins can form hemichannels that open in response to various stimuli, leading to the release of ATP. pnas.orgnih.govnih.gov

Pannexins: Pannexin-1 channels, in particular, have been shown to be a significant conduit for ATP release from various cell types in response to physiological and pathological stimuli. nih.govresearchgate.net

Once in the extracellular space, ATP exerts its effects by binding to and activating specific cell surface receptors known as purinergic receptors. wikipedia.org These receptors are broadly classified into two main families: P2X and P2Y receptors. nih.govqiagen.com

P2X Receptors: These are ligand-gated ion channels that are directly activated by ATP. wikipedia.orgresearchgate.net The binding of ATP to P2X receptors causes a conformational change that opens an intrinsic ion channel, allowing the rapid influx of cations such as sodium (Na⁺) and calcium (Ca²⁺) into the cell. frontiersin.org This influx of positive ions leads to depolarization of the cell membrane and the initiation of downstream signaling events. wikipedia.org There are seven subtypes of P2X receptors (P2X1-7), which can assemble as homotrimers or heterotrimers, giving rise to a diversity of functional properties. frontiersin.orgnih.gov

P2Y Receptors: This family consists of G-protein coupled receptors that are activated by a range of nucleotides, including ATP, ADP, Uridine-5'-triphosphate (UTP), and Uridine-5'-diphosphate (UDP). nih.govqiagen.com There are eight known mammalian P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄). nih.gov Upon activation by ATP or other nucleotides, P2Y receptors couple to various G-proteins to initiate intracellular signaling cascades, often leading to the mobilization of intracellular calcium or the modulation of adenylyl cyclase activity. qiagen.comaacrjournals.org

The activation of these purinergic receptors by extracellular ATP mediates a wide array of physiological responses, including neurotransmission, muscle contraction, inflammation, and cell proliferation. frontiersin.orgwikipedia.org

| Receptor Family | Type | Mechanism of Action | Ligands | Subtypes |

| P2X | Ligand-gated ion channel | ATP binding opens a non-selective cation channel, leading to ion influx and cell depolarization. | ATP | P2X1-7 |

| P2Y | G-protein coupled receptor | Nucleotide binding activates G-proteins, initiating intracellular second messenger cascades. | ATP, ADP, UTP, UDP | P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, P2Y₁₄ |

Downstream Signaling Cascades and Ion Flux Modulation (e.g., Ca²⁺, cAMP)

Extracellular this compound (ATP) orchestrates a wide array of cellular responses by activating purinergic receptors, which are broadly classified into P2X and P2Y receptor families. This activation triggers intricate downstream signaling cascades that prominently feature the modulation of intracellular ion concentrations, particularly calcium (Ca²⁺), and the generation of the second messenger cyclic adenosine monophosphate (cAMP).

The binding of ATP to ionotropic P2X receptors, which are ligand-gated ion channels, directly facilitates the influx of cations, including Ca²⁺ and Na⁺, across the plasma membrane. This rapid influx leads to membrane depolarization and a swift increase in cytosolic Ca²⁺ concentration. This elevation in intracellular Ca²⁺ is a critical signaling event that can trigger a multitude of cellular processes, such as neurotransmission and muscle contraction nih.gov.

Metabotropic P2Y receptors, which are G-protein coupled receptors (GPCRs), initiate more complex and varied signaling pathways. Several P2Y receptor subtypes, upon activation by ATP, couple to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, prompting the release of stored Ca²⁺ into the cytosol nih.gov. This sustained increase in intracellular Ca²⁺ can modulate a diverse range of cellular functions, including enzyme activity, gene expression, and cell proliferation.

In addition to its role in Ca²⁺ signaling, ATP is the direct precursor for the synthesis of cAMP. The enzyme adenylyl cyclase, which is often regulated by G-proteins associated with P2Y receptors, catalyzes the conversion of ATP into cAMP creative-proteomics.comwikipedia.orgnih.gov. The resulting cAMP acts as a crucial second messenger, activating protein kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream target proteins, including enzymes and transcription factors, thereby regulating a vast spectrum of cellular activities, from metabolism to gene expression frontiersin.orgstudy.comnih.gov. The interplay between Ca²⁺ and cAMP signaling pathways, both initiated by extracellular ATP, allows for a highly integrated and nuanced cellular response to external stimuli.

| Receptor Family | Receptor Subtypes | Signaling Mechanism | Key Second Messengers/Ions | Primary Cellular Outcomes |

| P2X Receptors | P2X1-7 | Ligand-gated ion channels | Ca²⁺, Na⁺ | Fast synaptic transmission, muscle contraction, inflammation |

| P2Y Receptors | P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁ | Gq/11-coupled, PLC activation | IP₃, DAG, Ca²⁺ | Neurotransmission, secretion, cell proliferation, inflammation |

| P2Y Receptors | P2Y₁₂, P2Y₁₃, P2Y₁₄ | Gi/o-coupled, adenylyl cyclase inhibition | Decreased cAMP | Inhibition of neurotransmitter release, platelet aggregation |

| P2Y Receptors | P2Y₁₁ | Gs-coupled, adenylyl cyclase activation | Increased cAMP | Modulation of immune responses, ion transport |

Specific Roles in Neurotransmission and Glial Signaling

This compound is a fundamental signaling molecule in the nervous system, functioning as a neurotransmitter and a crucial mediator of communication between neurons and glial cells nih.govwikipedia.orgnih.gov. In the central and peripheral nervous systems, ATP is stored in synaptic vesicles and released into the synaptic cleft upon neuronal activation, where it can act on both presynaptic and postsynaptic purinergic receptors to modulate synaptic transmission nih.govnih.govbohrium.com.

As a neurotransmitter, ATP can mediate fast excitatory neurotransmission through the activation of P2X receptors on postsynaptic neurons nih.govfrontiersin.org. The influx of cations through these channels leads to depolarization of the postsynaptic membrane, contributing to the generation of an action potential. Furthermore, ATP can act as a cotransmitter, being released alongside classical neurotransmitters such as acetylcholine and noradrenaline, to fine-tune synaptic strength and plasticity nih.gov.

The role of ATP extends beyond direct neuron-to-neuron communication to encompass intricate signaling with glial cells, including astrocytes and microglia nih.govnih.gov. Astrocytes, which are integral to synaptic function, can release ATP in a process known as "gliotransmission" nih.govnih.gov. This released ATP can then act on neighboring neurons and other glial cells, influencing synaptic activity and network excitability nih.govmdpi.com. For instance, ATP released from astrocytes can modulate neuronal excitability and synaptic transmission by activating P2Y receptors on neurons nih.gov.

Moreover, ATP is a key signaling molecule in the response of glial cells to injury and inflammation. In pathological conditions, damaged cells release ATP, which acts as a "danger signal" to activate microglia, the resident immune cells of the central nervous system. This activation, mediated by various P2X and P2Y receptors, triggers microglial proliferation, migration, and the release of inflammatory mediators nih.govmdpi.com. ATP also plays a role in the communication between different types of glial cells, for example, mediating intercellular calcium waves between astrocytes nih.govnih.gov.

| Cell Type | ATP Release Mechanism | Key Receptors Activated | Functional Outcome |

| Neurons (Presynaptic) | Vesicular exocytosis | P2X, P2Y on postsynaptic neurons | Fast excitatory neurotransmission, modulation of synaptic plasticity |

| Neurons (Somatic) | Vesicular exocytosis | P2X7 on satellite glial cells | Neuron-glia communication pnas.orgepa.gov |

| Astrocytes | Vesicular exocytosis, channel-mediated release | P2Y on neurons and other glia | Modulation of synaptic transmission, propagation of calcium waves |

| Microglia | - | P2X4, P2X7, P2Y6, P2Y12 | Activation, migration, phagocytosis, release of inflammatory mediators |

| Oligodendrocytes | - | P2X7, P2Y1 | Regulation of cell survival and myelination nih.gov |

Involvement in Vascular Tone Regulation and Hemostasis

This compound plays a significant role in the regulation of vascular tone, the degree of constriction of a blood vessel, and in hemostasis, the process that causes bleeding to stop. In the vasculature, ATP can act as both a vasodilator and a vasoconstrictor, depending on the specific receptor subtypes expressed on endothelial and smooth muscle cells.

The release of ATP from various sources, including endothelial cells, perivascular nerves, and red blood cells, can lead to vasodilation. ATP binding to P2Y receptors on endothelial cells triggers the production and release of nitric oxide (NO), a potent vasodilator nih.govoup.combiorxiv.org. This process is dependent on an increase in intracellular calcium within the endothelial cells, which activates endothelial nitric oxide synthase (eNOS) oup.com. Additionally, ATP can induce hyperpolarization of vascular smooth muscle cells, leading to relaxation and vasodilation, a mechanism that involves the activation of inwardly rectifying potassium (KIR) channels physoc.org.

In the context of hemostasis, ATP released from dense granules of activated platelets plays a crucial role in the amplification of the thrombotic response. This extracellular ATP acts on P2Y₁₂ receptors on the surface of other platelets, leading to further platelet activation, aggregation, and the formation of a stable blood clot.

Extracellular this compound Metabolism by Ecto-nucleotidases

The signaling actions of extracellular ATP are tightly regulated by a family of cell surface enzymes known as ecto-nucleotidases. These enzymes are responsible for the sequential hydrolysis of ATP and other nucleotides, thereby controlling their concentration in the extracellular space and terminating their signaling effects nih.govnih.gov.

The primary pathway for extracellular ATP metabolism involves two key ecto-nucleotidases: ecto-nucleoside triphosphate diphosphohydrolase-1 (NTPDase1), also known as CD39, and ecto-5'-nucleotidase, also known as CD73 frontiersin.orgmdpi.combiorxiv.org.

CD39 is an integral membrane protein that efficiently hydrolyzes ATP to adenosine diphosphate (B83284) (ADP) and subsequently ADP to adenosine monophosphate (AMP) frontiersin.orgbiorxiv.org. The products of this hydrolysis, ADP and AMP, are not merely inactive metabolites. ADP can also act as a signaling molecule by activating certain P2Y receptor subtypes.

Following the action of CD39, AMP is further hydrolyzed to adenosine by CD73 mdpi.com. Adenosine is a potent signaling molecule in its own right, exerting its effects through the activation of P1 (adenosine) receptors. This enzymatic cascade, therefore, not only terminates ATP signaling but also generates another important signaling molecule, creating a sophisticated regulatory network. The coordinated activity of CD39 and CD73 is crucial for modulating a wide range of physiological processes, including neurotransmission, inflammation, and vascular function.

This compound in Gene Expression and Regulation

This compound as a Cofactor for Transcription and Translation

Beyond its role as the primary energy currency of the cell, this compound is a fundamental cofactor in the core processes of gene expression: transcription and translation.

In transcription, the synthesis of messenger RNA (mRNA) from a DNA template, ATP serves multiple essential functions. Firstly, it is one of the four ribonucleoside triphosphates that are the building blocks for the growing mRNA chain, incorporated by RNA polymerase creative-proteomics.com. Secondly, the hydrolysis of ATP provides the energy required for the initiation of transcription. Specifically, the transcription factor IIH (TFIIH), a component of the preinitiation complex, possesses helicase activity that utilizes ATP hydrolysis to unwind the DNA double helix at the promoter, allowing RNA polymerase to access the template strand nih.gov. ATP is also required for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical step for the transition from transcription initiation to elongation nih.govnih.govstudy.com.

In the process of translation, where the genetic information encoded in mRNA is used to synthesize proteins, ATP is indispensable. A key step is the "charging" of transfer RNA (tRNA) molecules with their corresponding amino acids. This reaction, catalyzed by aminoacyl-tRNA synthetases, requires the hydrolysis of ATP to AMP and pyrophosphate to form a high-energy bond between the amino acid and the tRNA creative-proteomics.comstudy.comallen.in. This "charged" tRNA is then able to deliver the correct amino acid to the ribosome for incorporation into the growing polypeptide chain. Furthermore, ATP provides the energy for the initiation and elongation phases of translation, including the movement of the ribosome along the mRNA template creative-proteomics.comaatbio.comquora.comsavemyexams.com.

| Process | Stage | Specific Role of ATP |

| Transcription | Initiation | Energy source for DNA unwinding by TFIIH helicase nih.gov |

| Initiation | Substrate for phosphorylation of RNA polymerase II CTD nih.gov | |

| Elongation | One of the four ribonucleoside triphosphate precursors for mRNA synthesis creative-proteomics.com | |

| Translation | Initiation | Charging of tRNA with amino acids (aminoacylation) creative-proteomics.comstudy.comallen.in |

| Elongation | Energy for ribosome translocation along mRNA creative-proteomics.com | |

| Elongation | Regeneration of GTP for translation factors aatbio.comquora.com |

Energy Status Sensing and Gene Regulation by AMP-Activated Protein Kinase (AMPK)

The cell's ability to adapt to changes in energy availability is critical for survival. A key player in this process is the AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that functions as a cellular energy sensor nih.govfrontiersin.orgwikipedia.org. AMPK is activated under conditions of low cellular energy, which are reflected by an increase in the intracellular ratio of AMP to ATP.

When cellular ATP levels are depleted through increased energy consumption or reduced production, the concentration of AMP rises. AMP binds to the regulatory γ-subunit of AMPK, leading to a conformational change that promotes the phosphorylation of a critical threonine residue in the catalytic α-subunit by upstream kinases, such as LKB1 and CaMKKβ. This phosphorylation event results in a significant increase in AMPK activity.

Once activated, AMPK orchestrates a comprehensive metabolic response aimed at restoring cellular energy homeostasis. It achieves this by phosphorylating a multitude of downstream target proteins, which leads to the acute inhibition of anabolic (energy-consuming) pathways and the simultaneous activation of catabolic (energy-producing) pathways nih.gov. For instance, AMPK inhibits fatty acid and cholesterol synthesis while promoting fatty acid oxidation and glucose uptake.

In addition to these direct metabolic effects, activated AMPK also exerts long-term control over gene expression to adapt the cell's metabolic machinery to the prevailing energy status portlandpress.comportlandpress.com. AMPK can phosphorylate and regulate the activity of various transcription factors and coactivators, thereby influencing the expression of genes involved in energy metabolism, mitochondrial biogenesis, and antioxidant defense portlandpress.com. For example, AMPK can phosphorylate and activate the transcriptional coactivator PGC-1α, a master regulator of mitochondrial biogenesis, leading to an increase in the number and function of mitochondria wikipedia.org. By directly influencing the expression of key metabolic genes, AMPK ensures a sustained adaptation to periods of energy stress.

| Upstream Signal | Activating Kinases | Downstream Effects | Key Transcription-related Targets |

| Increased AMP/ATP ratio | LKB1, CaMKKβ | Inhibition of anabolic pathways (e.g., protein and lipid synthesis) | PGC-1α (mitochondrial biogenesis) |

| Activation of catabolic pathways (e.g., glycolysis, fatty acid oxidation) | CRTC2 (gluconeogenesis) | ||

| Long-term changes in gene expression | HNF4 (liver gene expression) | ||

| ChREBP (glycolytic and lipogenic gene expression) nih.gov |

This compound-Dependent Chromatin Remodeling

The accessibility of genomic DNA in eukaryotes is dynamically regulated through the packaging of DNA into chromatin. This regulation is crucial for a multitude of cellular processes, including transcription, DNA replication, and repair. A key mechanism in modulating chromatin structure is ATP-dependent chromatin remodeling, a process carried out by multi-subunit protein complexes known as chromatin remodeling complexes (CRCs). These molecular machines utilize the energy derived from the hydrolysis of this compound (ATP) to alter the structure and positioning of nucleosomes, the fundamental repeating units of chromatin mdpi.commdpi.com.

CRCs are broadly categorized into four conserved families based on the domain architecture of their catalytic ATPase subunit: SWI/SNF (switching defective/sucrose (B13894) non-fermenting), ISWI (imitation switch), CHD (chromodomain, helicase, DNA binding), and INO80 (inositol requiring 80) mdpi.commdpi.com. Each family possesses a characteristic DNA-dependent ATPase subunit from the SNF2-like family of ATPases, which is related to DEAD/H helicases mdpi.com. The energy from ATP hydrolysis empowers these complexes to mobilize nucleosomes along the DNA, eject them entirely, or facilitate the exchange of histone variants within the nucleosome core mdpi.comnih.gov. This activity disrupts the contacts between histones and DNA, thereby increasing the mobility of nucleosomes and regulating access to the underlying genetic information mdpi.com. The specific outcome of the remodeling process is dependent on the particular complex, its subunit composition, and its interaction with the nucleosomal substrate .

The general mechanism involves the CRC anchoring to the histone octamer and functioning as a directional DNA translocase, effectively "pumping" DNA around the histone core aps.org. This translocation activity, fueled by the continuous hydrolysis of ATP, leads to the repositioning or restructuring of the nucleosome, which is a fundamental step in gene regulation and other DNA-dependent processes aps.org.

Influence on Cellular Decision-Making Processes

Cellular decision-making, the process by which a cell commits to a specific fate or phenotype in response to environmental cues, is intrinsically linked to the cell's energetic state. Gene regulatory networks (GRNs), which govern these decisions, are dependent on gene expression, a process that consumes a significant amount of cellular energy in the form of ATP microbiologyresearch.orgmicrobiologyresearch.orgroyalsocietypublishing.org. Consequently, the availability of ATP can profoundly influence the dynamics of these networks and, by extension, the decisions a cell can make microbiologyresearch.orgroyalsocietypublishing.org.

Research using mathematical models has demonstrated a direct correlation between intracellular ATP levels and the decision-making capacity of a cell. Higher energy levels can support a greater number of stable gene expression patterns, or phenotypes microbiologyresearch.orgmicrobiologyresearch.org. This expanded capacity allows a cell population to exhibit greater heterogeneity, a strategy known as bet-hedging, which can be advantageous in fluctuating or stressful environments microbiologyresearch.org. For instance, in bacterial populations, varying ATP levels can influence decisions related to antibiotic resistance, such as activating efflux pumps or entering a dormant persister state microbiologyresearch.orgroyalsocietypublishing.org.

Conversely, cells with low intracellular ATP levels may be restricted to a single, low-expression phenotype, effectively losing their ability to choose between different fates microbiologyresearch.orgmicrobiologyresearch.org. This highlights that cell-to-cell variability in ATP concentration, a commonly observed phenomenon, can be a significant modulator of cellular behavior and response to stimuli microbiologyresearch.orgroyalsocietypublishing.org. Therefore, ATP is not merely an energy source but also a critical regulatory molecule that shapes the landscape of possible cellular states and decisions alliedacademies.org.

This compound and Cytoskeletal Dynamics

Actin Polymerization and Depolymerization Energetics

The actin cytoskeleton is a highly dynamic structure essential for cell motility, shape, and division. Its constant remodeling through the polymerization of globular actin (G-actin) monomers into filamentous actin (F-actin) and subsequent depolymerization is a major consumer of cellular ATP pnas.orgnih.govresearchgate.net. The energy for this turnover is supplied by the hydrolysis of ATP bound to actin monomers nih.govnih.gov.

The process begins with ATP-bound G-actin monomers incorporating into the growing, or "barbed," end of an actin filament nih.govfrontiersin.org. Following incorporation, the ATPase activity of actin is significantly enhanced, leading to the hydrolysis of the bound ATP to Adenosine-5'-diphosphate (ADP) and inorganic phosphate (Pi) frontiersin.orgaps.org. This hydrolysis event is followed by a slower release of the inorganic phosphate researchgate.netnih.govaps.org.

The nucleotide state of the actin subunit—whether it is bound to ATP, ADP-Pi, or ADP—influences the stability and dynamics of the filament. ATP-actin and ADP-Pi-actin subunits are thought to stabilize the filament, while the release of Pi to form ADP-actin weakens the interactions between subunits nih.gov. This weakening promotes the disassembly of the filament, primarily from the "pointed" end, releasing ADP-actin monomers nih.govfrontiersin.org. For these monomers to be reincorporated into a growing filament, the ADP must be exchanged for ATP, thus completing the energy-dependent cycle nih.gov. This entire cycle of polymerization, ATP hydrolysis, and depolymerization, often referred to as "treadmilling" under steady-state conditions, is a fundamental process that consumes a substantial portion of a cell's energy budget nih.gov.

| Process | Role of this compound | Consequence |

| Actin Polymerization | ATP-bound G-actin monomers are added to the filament. | Promotes filament growth and stability. |

| ATP Hydrolysis | ATP is hydrolyzed to ADP + Pi within the filament. | Creates a gradient of nucleotide states along the filament. |

| Phosphate Release | Inorganic phosphate (Pi) is released from the filament. | Weakens subunit interactions, leading to filament instability. |

| Actin Depolymerization | ADP-bound actin monomers are released from the filament. | Promotes filament disassembly. |

| Nucleotide Exchange | ADP is exchanged for ATP on G-actin monomers. | "Recharges" actin monomers for another round of polymerization. |

Myosin Motor Function and Force Generation

Myosin motors are a large family of ATP-dependent enzymes that convert the chemical energy stored in ATP into mechanical force and directed movement along actin filaments physiology.orgnih.gov. This process is fundamental to a wide range of cellular activities, most notably muscle contraction, but also cell division, intracellular transport, and cell migration physiology.orgnih.gov.

The interaction between myosin and actin is a cyclical process coupled to the hydrolysis of ATP physiology.org. The cycle can be summarized in the following key steps:

Detachment: The binding of an ATP molecule to the myosin head causes a conformational change that reduces its affinity for actin, leading to its detachment from the actin filament nih.govphysiology.org.

Hydrolysis and "Cocking": The myosin ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi), which remain bound to the motor domain. The energy released from this hydrolysis event is used to "cock" the myosin head into a high-energy, pre-power stroke conformation nih.govacs.org.

Attachment: The cocked myosin head then re-binds to a new site on the actin filament physiology.org.

Power Stroke: The release of the inorganic phosphate (Pi) triggers the "power stroke," a significant conformational change in the myosin head that pulls the actin filament. This is the primary force-generating step physiology.orgnih.gov.

ADP Release: Following the power stroke, the ADP molecule is released, leaving the myosin head tightly bound to the actin in a "rigor" state physiology.org.

The cycle repeats as a new ATP molecule binds to the myosin head, initiating its detachment from actin physiology.org. Each cycle results in a small, incremental movement of the myosin motor along the actin filament, and the collective action of many myosin motors generates the macroscopic forces required for cellular functions physiology.org.

| Step in Myosin-Actin Cycle | ATP State | Myosin Conformation | Interaction with Actin |

| 1. Rigor State | Nucleotide-free | Tightly bound | Strong |

| 2. ATP Binding | ATP binds to myosin | Conformational change | Detached (Weak) |

| 3. ATP Hydrolysis | ADP + Pi bound | "Cocked" (High-energy) | Weak |

| 4. Re-attachment | ADP + Pi bound | "Cocked" (High-energy) | Binds to new site |

| 5. Power Stroke | Pi is released | Power stroke conformation | Strong |

| 6. ADP Release | ADP is released | Returns to rigor state | Tightly bound (Strong) |

Regulation of Actin Cytoskeleton by Target of Rapamycin (TOR) Complex

The Target of Rapamycin (TOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism by integrating signals from nutrients, growth factors, and cellular energy status pnas.orgnih.gov. TOR functions within two distinct multiprotein complexes, TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2) pnas.orgnih.gov. While both complexes have roles related to the cytoskeleton, recent evidence has specifically linked TORC1 to the regulation of actin dynamics through its control of cellular ATP levels pnas.orgplantae.org.

In contrast, TORC2 has been shown to regulate the spatial organization of the actin cytoskeleton, likely through pathways involving Rho GTPases and protein kinase C (PKC) nih.govresearchgate.net. This regulation by TORC2 appears to be rapamycin-insensitive and responds to signals from growth factors rather than nutrient or energy status nih.govresearchgate.netnih.gov. Thus, the two TOR complexes regulate different aspects of the actin cytoskeleton through distinct mechanisms, with TORC1's influence being directly tied to the energetic state of the cell via ATP levels pnas.org.

Localized this compound Supply and Cytoskeletal Reorganization

Many cellular processes that depend on cytoskeletal reorganization, such as axon regeneration, synaptic plasticity, and cell migration, are highly localized and energy-intensive rupress.orgnih.gov. Given the short half-life and limited diffusion of ATP within the cytoplasm, a localized and on-demand supply of energy is critical to fuel these activities rupress.org. Cells achieve this through the strategic placement of ATP-producing machinery, such as mitochondria and glycolytic enzymes, at sites of high energy consumption nih.govbiorxiv.org.

In neurons, for example, synaptic activity and the associated cytoskeletal rearrangements required for synaptic plasticity are heavily reliant on a local supply of ATP nih.gov. Mitochondria are often anchored near active synapses to provide the necessary energy for processes like protein synthesis and spine growth nih.govbiorxiv.org. Studies using advanced ATP reporters have shown that stimulating a single dendritic spine leads to an immediate and sustained increase in ATP levels, not just in the spine itself but also within spatially confined compartments of nearby mitochondria biorxiv.orgresearchgate.net. This demonstrates a tight coupling between synaptic energy demand and local mitochondrial ATP synthesis biorxiv.orgresearchgate.net.

Similarly, during processes like axonal injury and regeneration, local glycolysis has been shown to be a primary provider of the ATP needed for cytoskeletal reorganization during growth cone formation rupress.org. This localized energy production is essential because global ATP levels may not be sufficient to power these specific, high-demand events. The ability to rapidly generate ATP precisely where it is needed allows the cell to efficiently manage its energy resources and drive the complex structural changes required for various physiological functions rupress.orgnih.gov.

This compound in Active Transport and Cellular Motility

This compound (ATP) is fundamental to cellular transport and movement, providing the necessary energy for processes that maintain cellular homeostasis and enable motility. Its role is central to the functioning of ion pumps, the transport of macromolecules, and the mechanics of muscle contraction and other forms of cellular locomotion.

Ion Pump Mechanisms (e.g., Na+/K+ ATPase, Ca2+ Pumps)

Ion pumps are transmembrane proteins that establish and maintain electrochemical gradients across the cell membrane by moving ions against their concentration gradients. This process is a form of active transport that is directly dependent on the energy released from ATP hydrolysis.

The Na+/K+ ATPase , or sodium-potassium pump, is a critical P-type pump found in the plasma membrane of all animal cells. researchgate.netelsevierpure.comwikipedia.org It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell for each molecule of ATP hydrolyzed. researchgate.netelsevierpure.comwikipedia.org This pumping mechanism is vital for maintaining the resting potential of the cell, regulating cellular volume, and driving the secondary active transport of other solutes like sugars and amino acids. researchgate.netelsevierpure.com The process involves a series of conformational changes in the pump protein, initiated by the binding of intracellular Na+ and subsequent phosphorylation of an aspartate residue on the pump, which is triggered by ATP hydrolysis. researchgate.netwikipedia.org This phosphorylation event alters the pump's shape, exposing the Na+ ions to the extracellular space where they are released due to a decrease in binding affinity. wikipedia.orgubc.ca Subsequently, the binding of extracellular K+ triggers dephosphorylation, causing the pump to revert to its original conformation and release K+ ions into the cytoplasm. wikipedia.org A significant portion of a cell's ATP, up to 70% in nerve cells, is consumed by the sodium-potassium pump to maintain these essential ion gradients. wikipedia.org

Ca2+ pumps , or calcium ATPases, are another example of P-type pumps that play a crucial role in maintaining the very low concentration of calcium ions (Ca2+) within the cytoplasm. ubc.ca These pumps are located in the plasma membrane and the membrane of the sarcoplasmic reticulum (SR) in muscle cells. ubc.ca They utilize the energy from ATP hydrolysis to pump two Ca2+ ions against a steep concentration gradient for every ATP molecule consumed. ubc.ca In muscle cells, the Ca2+ ATPase in the SR membrane is responsible for pumping Ca2+ from the cytoplasm back into the SR, which leads to muscle relaxation. ubc.ca The mechanism also involves phosphorylation and conformational changes, with high-affinity Ca2+ binding sites on the cytoplasmic side and low-affinity sites on the luminal side of the SR or the extracellular space. ubc.ca

| Pump Type | Ions Transported (per ATP) | Cellular Location | Key Function |

| Na+/K+ ATPase | 3 Na+ out, 2 K+ in | Plasma membrane | Maintains resting potential, regulates cell volume |

| Ca2+ ATPase | 2 Ca2+ out of cytoplasm | Plasma membrane, Sarcoplasmic reticulum | Maintains low intracellular Ca2+ concentration, muscle relaxation |

Macromolecular Transport (e.g., Endocytosis, Exocytosis)

The bulk transport of large molecules into (endocytosis) and out of (exocytosis) the cell are active processes that require energy in the form of ATP. sciencenotes.org These processes rely on the formation and fusion of vesicles to move materials that are too large to pass through the cell membrane via other mechanisms. sciencenotes.org

Endocytosis is the process by which cells internalize substances by engulfing them. This process is energetically demanding and requires ATP at several stages. stackexchange.com For instance, in clathrin-mediated endocytosis, ATP is required for the "pinching off" of vesicles from the plasma membrane, a step facilitated by the GTPase dynamin, which uses energy from GTP hydrolysis, a molecule readily interconvertible with ATP. stackexchange.com Furthermore, the uncoating of the clathrin vesicle and the subsequent transport of the vesicle within the cell by motor proteins along the cytoskeleton are also ATP-dependent processes. stackexchange.com Studies have shown that a hydrolyzable form of ATP is essential for compensatory endocytosis in synaptic terminals, a process that retrieves vesicle membrane after exocytosis. nih.gov

Exocytosis is the secretion of molecules from the cell. This process also depends on ATP for several key steps. aatbio.com Motor proteins, which move vesicles containing the molecules to be secreted along the cytoskeletal network to the cell surface, are powered by ATP hydrolysis. aatbio.com Additionally, the fusion of the synaptic vesicle membrane with the presynaptic membrane and the disassembly of the SNARE protein complexes that mediate this fusion are energy-requiring processes. aatbio.com

| Transport Process | Description | ATP-Dependent Steps |

| Endocytosis | Internalization of macromolecules by vesicle formation. | Vesicle pinching off, uncoating, and intracellular transport. |

| Exocytosis | Secretion of macromolecules via vesicle fusion with the plasma membrane. | Vesicle transport to the cell surface, membrane fusion, and SNARE complex disassembly. |

Role in Muscle Contraction and Cellular Locomotion

ATP is the direct source of energy for muscle contraction. fastercapital.com The sliding filament model of muscle contraction describes how the thick myosin filaments pull the thin actin filaments closer together, resulting in the shortening of the sarcomere and, consequently, the entire muscle fiber. wikipedia.org This process is driven by the cyclical interaction of myosin heads with actin filaments, a cycle powered by ATP hydrolysis.

The process can be broken down into the following key steps where ATP is crucial:

Energizing the Myosin Head : ATP binds to the myosin head, causing it to detach from the actin filament. youtube.com

Power Stroke : The hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi) provides the energy for the myosin head to "cock" into a high-energy conformation. quora.com When the myosin head binds to a new site on the actin filament, it releases the ADP and Pi, triggering the "power stroke" where the myosin head pivots and pulls the actin filament. quora.com

Detachment : A new molecule of ATP must bind to the myosin head for it to detach from the actin, allowing the cycle to repeat. fastercapital.com In the absence of ATP, as occurs after death, the myosin heads remain bound to the actin filaments, resulting in rigor mortis. quora.com

Beyond muscle contraction, ATP powers various forms of cellular locomotion. The cytoskeleton provides the structural framework for cell movement, and ATP is required for the dynamic processes of polymerization and depolymerization of cytoskeletal filaments, such as actin, which drive the formation of cellular protrusions like lamellipodia and filopodia in migrating cells. fastercapital.com

Energy for Flagellar and Chromosomal Function

ATP is essential for the movement of eukaryotic flagella and cilia, which are whip-like appendages that propel cells or move fluid over their surface. The core of these structures is the axoneme, a complex arrangement of microtubules. nih.gov Movement is generated by the motor protein dynein, which uses the energy from ATP hydrolysis to "walk" along the adjacent microtubules, causing them to slide relative to one another. nih.gov This sliding is converted into a bending motion, resulting in the characteristic wave-like beating of the flagellum. nih.gov The rate of flagellar beating is directly related to the concentration of ATP. nih.gov

In the context of chromosomal function, while not as direct as in motility, ATP plays numerous critical roles. During cell division, ATP is required for the dynamic instability of microtubules that form the mitotic spindle, which is responsible for segregating chromosomes into the daughter cells. Motor proteins, such as kinesins and dyneins, use ATP to move chromosomes along the spindle microtubules. Furthermore, the processes of DNA replication and repair, which are essential for maintaining chromosomal integrity, are highly energy-dependent, relying on ATP for the synthesis of new DNA strands and the action of various enzymes.

This compound in Biosynthetic Pathways

ATP is not only a source of energy but also a key substrate and regulator in numerous biosynthetic (anabolic) pathways. It provides the energy required to build complex molecules from simpler precursors.

De Novo Synthesis of Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA)

The de novo synthesis of nucleic acids is the process of creating nucleotides from simple precursor molecules. ATP plays a dual role in this process: it serves as a direct precursor for one of the building blocks of RNA and indirectly for DNA, and it provides the energy to drive the polymerization reactions.

In RNA synthesis (transcription), ATP is one of the four ribonucleoside triphosphates (along with GTP, CTP, and UTP) that are incorporated into the growing RNA chain by RNA polymerase. creative-proteomics.com The energy for the formation of the phosphodiester bond between nucleotides is derived from the cleavage of the two terminal phosphate groups from the incoming ribonucleoside triphosphate.

For DNA synthesis (replication), ATP is first converted to deoxyadenosine (B7792050) triphosphate (dATP). This dATP, along with dGTP, dCTP, and dTTP, serves as the building block for the new DNA strand. creative-proteomics.com DNA polymerase catalyzes the addition of these deoxyribonucleoside triphosphates to the growing DNA chain, again using the energy released from the cleavage of the pyrophosphate group to form the phosphodiester bonds. creative-proteomics.com The synthesis of the short RNA primers required to initiate DNA replication is also dependent on ATP and other ribonucleoside triphosphates. biosyn.com The entire process of DNA replication, including the unwinding of the DNA double helix by helicases and the sealing of nicks in the DNA backbone by ligases, is fueled by ATP hydrolysis. creative-proteomics.com

| Nucleic Acid | Role of ATP | Energy Source |

| RNA | Direct precursor (Adenosine monophosphate moiety) | Cleavage of pyrophosphate from ATP, GTP, CTP, UTP |

| DNA | Precursor to dATP (building block) | Cleavage of pyrophosphate from dATP, dGTP, dCTP, dTTP |

Protein Synthesis and Turnover

The synthesis of proteins is one of the most energy-intensive processes within a cell, consuming a significant portion of the cell's ATP budget. nih.govresearchgate.net ATP is indispensable at multiple stages of this intricate process, from the activation of amino acids to the final folding of the polypeptide chain.

The initial and crucial step in protein synthesis is the attachment of the correct amino acid to its corresponding transfer RNA (tRNA) molecule. This reaction, known as amino acid activation or tRNA charging, is catalyzed by aminoacyl-tRNA synthetases. The process requires the hydrolysis of ATP to adenosine monophosphate (AMP) and pyrophosphate (PPi), effectively consuming two high-energy phosphate bonds. This "activation" energizes the amino acid, preparing it for peptide bond formation. plos.org

The entire process of adding a single amino acid to a growing polypeptide chain is estimated to consume the equivalent of at least four high-energy phosphate bonds from ATP and GTP. plos.org This energetic cost underscores the cell's significant investment in maintaining a functional proteome.

Protein turnover, the continuous degradation and resynthesis of proteins, is also an ATP-dependent process. The degradation of many cellular proteins is carried out by the proteasome, a large protein complex. Proteins are targeted for degradation by being tagged with ubiquitin, a small regulatory protein. The process of ubiquitination itself requires ATP for the activation of ubiquitin. Subsequently, the proteasome utilizes ATP hydrolysis to unfold and cleave the targeted proteins into smaller peptides.

The energetic investment in protein synthesis is substantial. For instance, in the bloodstream form of Trypanosoma brucei, the direct cost of polymerizing amino acids to double the entire set of proteins in a single cell is approximately 2.0 x 10¹¹ ATP molecules. plos.org The total cost for protein turnover, including degradation and resynthesis, is even higher.

| Process | ATP/GTP Requirement per Amino Acid | Description |

|---|---|---|

| Amino Acid Activation (tRNA charging) | 2 ATP equivalents | ATP is hydrolyzed to AMP and PPi to attach an amino acid to its tRNA. |

| Initiation, Elongation, and Termination | 2 GTP equivalents (regenerated using ATP) | GTP is hydrolyzed to facilitate tRNA binding to the ribosome and translocation of the ribosome along the mRNA. |

| Total Estimated Cost per Peptide Bond | ~4 High-Energy Phosphate Bonds | Represents the cumulative energy expenditure for adding one amino acid to a polypeptide chain. |

| Process | Estimated ATP Cost per Cell Cycle |

|---|---|

| Protein Degradation | 1.8 x 10¹⁰ ATP |

| Protein Resynthesis (Turnover) | 1.4 x 10¹¹ ATP |

| Doubling of the Proteome | 3.3 x 10¹¹ ATP |

| Total for Proteome Maintenance and Duplication | ~3.5 x 10¹¹ ATP |

Formation of Complex Biological Macromolecules

Beyond its central role in protein synthesis, ATP provides the necessary energy for the anabolic pathways that construct other complex biological macromolecules, including polysaccharides and lipids.

Polysaccharide Synthesis: The formation of polysaccharides, such as glycogen in animals and starch in plants, involves the polymerization of monosaccharide units. This process is not spontaneous and requires an energy input from ATP. For a monosaccharide like glucose to be added to a growing polysaccharide chain, it must first be activated. This activation typically involves the phosphorylation of the sugar, a reaction that is directly or indirectly dependent on ATP. For example, in the initial step of glycogen synthesis, glucose is phosphorylated to glucose-6-phosphate by hexokinase, a reaction that consumes one molecule of ATP. Further steps to form the activated precursor, UDP-glucose, also require energy input derived from nucleoside triphosphates, which are metabolically linked to the ATP pool. The synthesis of other complex polysaccharides, such as hyaluronic acid, is also an energy-intensive process requiring ATP for the formation of activated sugar precursors. researchgate.netresearchgate.netgoogleapis.com

Lipid Synthesis: The biosynthesis of lipids, including fatty acids and phospholipids, is another major cellular process fueled by ATP. The synthesis of fatty acids begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase that requires the hydrolysis of one molecule of ATP. The subsequent elongation of the fatty acid chain involves a series of reactions that utilize reducing power in the form of NADPH, the regeneration of which is linked to cellular energy metabolism.

The assembly of phospholipids, the primary components of cellular membranes, also necessitates ATP. For instance, the synthesis of phosphatidylethanolamine, a common phospholipid in bacterial and eukaryotic membranes, from its precursors requires a substantial investment of ATP. Theoretical calculations for the formation of one mole of phosphatidylethanolamine with two C16 fatty acids suggest a requirement of 33 moles of ATP when synthesized from acetate. berkeley.edu

| Macromolecule | Key ATP-Dependent Step | Approximate ATP Cost |

|---|---|---|

| Glycogen | Phosphorylation of glucose to glucose-6-phosphate | 1 ATP per glucose monomer incorporated |

| Fatty Acids (Palmitate, C16) | Conversion of acetyl-CoA to malonyl-CoA | 7 ATP for the synthesis of one palmitate molecule from acetyl-CoA |